molecular formula C14H10N6O4S3 B2517426 3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-66-0

3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2517426
CAS No.: 392299-66-0
M. Wt: 422.45
InChI Key: CBZQVEYILUKCKD-UHFFFAOYSA-N
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Description

3-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H10N6O4S3 and its molecular weight is 422.45. The purity is usually 95%.
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Biological Activity

3-Nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound featuring multiple heterocyclic structures. Its unique chemical structure suggests significant potential in medicinal chemistry, particularly concerning its biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The compound has the following molecular formula: C₁₄H₁₀N₆O₄S₃, with a molecular weight of 422.45 g/mol. The structure includes a nitro group, a thiazole moiety, and a thiadiazole ring, which are known to enhance biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and thiazole rings often exhibit significant antibacterial and antifungal properties. Specifically:

  • Antibacterial Activity : The presence of the nitro group is associated with enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .
  • Antifungal Activity : Compounds similar to this compound have shown moderate to significant antifungal effects against strains like Aspergillus niger and Candida albicans .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Studies have demonstrated that derivatives with similar structures show cytotoxicity against various cancer cell lines:

CompoundCancer Cell LineIC50_{50} (µM)
3-Nitro CompoundHeLa9.48
3-Nitro CompoundMDA-MB23120.39
Similar Thiadiazole DerivativeA549 (Lung Cancer)18.04

These values indicate that the compound may inhibit cancer cell proliferation effectively .

Molecular docking studies suggest that this compound interacts with specific enzymes or receptors involved in cellular processes related to bacterial metabolism and cancer proliferation . Understanding these interactions is crucial for optimizing its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

  • Antibacterial Study : A study demonstrated that compounds with thiadiazole moieties exhibited significant activity against multidrug-resistant bacterial strains .
  • Anticancer Evaluation : In vitro studies showed that derivatives containing the thiazole and thiadiazole rings displayed promising cytotoxicity against breast cancer cell lines .
  • Review on Thiadiazole Derivatives : A comprehensive review highlighted the diverse pharmacological activities of thiadiazole derivatives, emphasizing their potential in drug development for various diseases .

Properties

IUPAC Name

3-nitro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O4S3/c21-10(16-12-15-4-5-25-12)7-26-14-19-18-13(27-14)17-11(22)8-2-1-3-9(6-8)20(23)24/h1-6H,7H2,(H,15,16,21)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZQVEYILUKCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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